molecular formula C19H16N6O2 B12829028 1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B12829028
M. Wt: 360.4 g/mol
InChI Key: TZIUJZCGFOELOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes pyrimidine, pyridine, and pyrazolo[3,4-b]pyridine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. The process often starts with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, and catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of pyrimidine, pyridine, and pyrazolo[3,4-b]pyridine rings.

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H16N6O2/c1-10-7-11(2)22-19(21-10)25-17-16(12(3)24-25)14(18(26)27)8-15(23-17)13-5-4-6-20-9-13/h4-9H,1-3H3,(H,26,27)

InChI Key

TZIUJZCGFOELOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CN=CC=C4)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.